Droseron

Description

Contextualization within Natural Product Chemistry

Natural product chemistry explores compounds isolated from living organisms, which often possess diverse and potent biological activities. Droserone is a prime example, being a secondary metabolite predominantly found in carnivorous plants like Drosera species and Nepenthes khasiana. Its presence in these plants is linked to their ecological adaptations, particularly in response to stressors such as chitin (B13524) induction, which simulates prey capture. The biosynthesis of naphthoquinones like droserone in carnivorous plants is a subject of ongoing research, highlighting their role in plant defense mechanisms.

Historical Perspective of Droserone Identification and Initial Research

The identification of droserone dates back to its isolation from Drosera whittakeri, where it was recognized as one of the plant's pigments. Initial research focused on elucidating its chemical structure. A five-step synthesis from 5-methoxy-1-tetralone (B1585004) was instrumental in confirming its identity as 3,5-dihydroxy-2-methyl-1,4-naphthoquinone. publish.csiro.au Early synthetic approaches, such as the oxidation of dihydrodroserone derived from plumbagin (B1678898), were reported, although they often yielded low amounts and involved harsh conditions. Subsequent efforts aimed at improving synthesis through semi-synthesis from plumbagin or direct extraction from plant biomass.

Significance of Droserone in Contemporary Phytochemistry and Biological Research

Droserone holds significant interest in contemporary phytochemistry and biological research due to its diverse biological activities. It is recognized for its antifungal properties, contributing to the plant's defense against pathogens. chemfaces.com Research has also explored its potential in other areas, including antimicrobial and antiviral activities. thieme-connect.com The compound's structure and properties make it a subject of interest for pharmaceutical research, particularly in the development of natural product-based therapeutics. Furthermore, droserone and its derivatives are utilized in scientific research as precursors for synthesizing other naphthoquinone compounds and for studying plant defense mechanisms. Its distribution pattern in different plant families, including Plumbaginaceae, Nepenthaceae, Droseraceae, and Dioncophyllaceae, is also of interest for chemotaxonomy. researchgate.net

Detailed research findings have highlighted droserone's activity against various biological targets. For instance, studies have investigated its efficacy against the measles virus (MV) in vitro. chemfaces.comthieme-connect.com

Here is a summary of some research findings on Droserone's activity against the Measles Virus:

| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Droserone | ~2 | ~60 | ~30 |

| Plumbagin | 1.5 | Not specified | Not specified |

| AS-48 | ~1.5 | Not specified | Not specified |

Note: IC50 is the half-maximal inhibitory concentration, and CC50 is the 50% cytotoxic concentration. The Selectivity Index (SI) is the ratio of CC50 to IC50. chemfaces.comthieme-connect.com

This data indicates that droserone inhibits MV infection in vitro, with a favorable selectivity index compared to its cytotoxicity. chemfaces.comthieme-connect.com The inhibition was observed when droserone was present during the virus entry phase, suggesting interference with viral entry into host cells. chemfaces.comthieme-connect.com

Beyond antiviral activity, droserone has demonstrated antifungal effects against a range of plant and human fungal pathogens. chemfaces.com The concentrations required for inhibitory and fungicidal effects were found to be significantly lower than those causing cytotoxicity in human embryonic kidney cells. chemfaces.com

Here is a table summarizing some reported biological activities:

| Activity | Notes | Source Plants |

| Antifungal | Effective against plant and human fungal pathogens. chemfaces.com | Nepenthes khasiana, Drosera species chemfaces.com |

| Antiviral | Inhibits Measles Virus infection in vitro during virus entry. chemfaces.comthieme-connect.com | Triphyophyllum peltatum thieme-connect.com |

| Antimicrobial | Shown promise in inhibiting bacterial growth in laboratory settings. | Plumbago zeylanica chemsrc.com |

| Anticancer | Preliminary studies suggest potential properties. | Drosera species mdpi.com |

| Antimalarial | Reported activity. researchgate.netoup.com | Nepenthes species oup.com, Plumbaginaceae researchgate.net |

These findings underscore the significance of droserone as a natural product with diverse biological potential, warranting further investigation in various research fields.

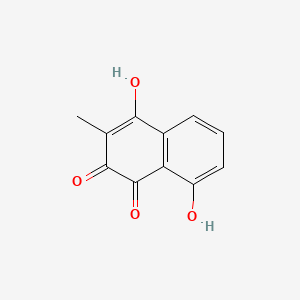

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4,8-dihydroxy-3-methylnaphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c1-5-9(13)6-3-2-4-7(12)8(6)11(15)10(5)14/h2-4,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KILMMLMKSQWMTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C(=CC=C2)O)C(=O)C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90331931 | |

| Record name | Droserone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478-40-0 | |

| Record name | Droserone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Distribution Patterns of Droserone

Phylogenetics and Chemotaxonomic Markers

The presence and specific profiles of naphthoquinones, including droserone, serve as valuable chemotaxonomic markers in certain plant lineages. nih.gov

Occurrence in Carnivorous Plant Families (e.g., Droseraceae, Nepenthaceae, Dioncophyllaceae)

Droserone has been identified in several carnivorous plant families, highlighting its recurring role in these specialized lineages. It is found in the Droseraceae (sundews, Venus's flytrap, and waterwheel plant), Nepenthaceae (pitcher plants), and Dioncophyllaceae (e.g., Triphyophyllum peltatum). researchgate.netmdpi.com These families are part of the order Nepenthales, which is characterized phytochemically by the presence of acetogenic naphtho- and anthraquinones. mdpi.com

Species-Specific Accumulation and Distribution (e.g., Drosera spp., Nepenthes khasiana, Triphyophyllum peltatum, Diospyros maritima)

The accumulation and distribution of droserone can vary significantly between species and even within different tissues of the same plant. In the genus Drosera, naphthoquinones like 7-methyljuglone (B1678795) and plumbagin (B1678898) are ubiquitously coproduced, generally in species-specific ratios. nih.gov Droserone has been reported in Drosera gigantea. nih.gov

In Nepenthes khasiana, droserone and 5-O-methyldroserone are found in the pitcher fluid, particularly after induction by chitin (B13524) or prey capture. mdpi.comoup.com Plumbagin, a related naphthoquinone, has also been detected in the leaf and pitcher tissue of Nepenthes species like N. × ventrata. mdpi.com

Triphyophyllum peltatum, a West African liana that exhibits temporary carnivory, has been shown to produce droserone in its root cultures. nih.govresearchgate.net Along with plumbagin and 8-hydroxydroserone, droserone is among the naphthoquinones produced by this species. nih.govresearchgate.net

Droserone has also been reported in Diospyros maritima. nih.govnih.gov

The distribution of naphthoquinones in Droseraceae and Nepenthaceae species, including droserone, has been studied using modern identification techniques such as high-performance liquid chromatography, ultra-high-performance liquid chromatography with mass spectrometry, and nuclear magnetic resonance spectroscopy. mdpi.com

Ecological Context of Droserone Production

The production of droserone and other secondary metabolites in carnivorous plants is often linked to their ecological interactions and defense strategies.

Biosynthesis in Response to Environmental Elicitors (e.g., Chitin Induction, Mimicking Prey Capture)

The biosynthesis of droserone can be induced by environmental factors, acting as elicitors. In Nepenthes khasiana, the production and secretion of droserone and 5-O-methyldroserone into the pitcher fluid are specifically induced by chitin injection, which mimics prey capture. mdpi.comoup.comchemfaces.com This suggests a defense mechanism related to the processing of captured prey. The acetogenic origin of droserone has been demonstrated in cell cultures of Triphyophyllum peltatum. oup.com

Data on the induction of droserone synthesis:

| Species | Elicitor | Location of Production/Accumulation | Reference |

| Nepenthes khasiana | Chitin injection | Pitcher fluid | mdpi.comoup.com |

| Nepenthes khasiana | Prey capture | Pitcher fluid | mdpi.comoup.com |

| Triphyophyllum peltatum | Transfer to liquid culture (stress) | Medium of liquid cultures | thieme-connect.comresearchgate.net |

Functional Roles in Plant Defense Mechanisms Against Pathogens and Herbivores

Droserone and other naphthoquinones are understood to play functional roles in the defense mechanisms of carnivorous plants against pathogens and herbivores. These compounds can protect leaf traps during the digestion process and contribute to defense against environmental stress. nih.gov

In Nepenthes khasiana, the droserone and 5-O-methyldroserone present in the pitcher liquid exhibit antifungal effects against a range of plant and human fungal pathogens. oup.com This antimicrobial activity is believed to help preserve prey during digestion and protect against decomposing microbes. chemfaces.complos.org

Naphthoquinones, including plumbagin, have been identified as chemical defenses against herbivores in Nepenthes species. plos.org While plumbagin is constitutively present, induced defense responses like protease inhibitor activity can support this initial defense line. plos.org

Exploration of Allelopathic Potential and Inter-organismal Interactions

While the focus is primarily on defense, the presence of naphthoquinones like droserone also raises questions about their potential allelopathic effects and broader inter-organismal interactions. Allelopathy involves the chemical inhibition of one plant species by another. Although specific research on droserone's allelopathic potential is less documented in the provided sources, the known biological activities of naphthoquinones, including their antimicrobial and potential antifeedant properties, suggest a broader ecological role beyond direct defense against prey or pathogens. The production of these compounds in response to environmental cues further supports their involvement in mediating interactions with the surrounding environment and other organisms.

Biosynthesis and Metabolic Pathways of Droserone

Elucidation of Acetogenic Biosynthetic Routes

Research indicates that droserone originates through acetogenic pathways, a common route for the synthesis of various plant secondary metabolites, including polyketides. oup.comnih.govoup.commdpi.com

Involvement of Polyketide Synthases (PKSs)

The biosynthesis of naphthoquinones like droserone and plumbagin (B1678898) is understood to involve polyketide synthases (PKSs), specifically Type III PKSs. rsc.org These enzymes are crucial in catalyzing the condensation reactions that form the polyketide chain, which serves as a precursor to the naphthoquinone structure. oup.comresearchgate.net

Precursor Incorporation Studies (e.g., Acetyl-CoA and Malonyl-CoA Pathways)

Studies utilizing isotopic labeling have provided significant evidence for the acetogenic origin of droserone. Feeding experiments with 13C2-labelled acetate (B1210297) in cell cultures of Triphyophyllum peltatum demonstrated the incorporation of intact C2 units into the droserone molecule. nih.govoup.com This finding strongly supports a biosynthetic scheme involving the condensation of acetyl-CoA and malonyl-CoA. oup.comresearchgate.net The polyketide pathway is initiated by the condensation of acetyl-CoA with malonyl-CoA, followed by subsequent decarboxylative condensations with additional malonyl-CoA units, leading to the formation of an oligopolyketide chain. oup.comresearchgate.net Acetyl-CoA and malonyl-CoA are key intermediates in central carbon metabolism, with malonyl-CoA being formed from acetyl-CoA by the enzyme acetyl-CoA carboxylase. hmdb.cawikipedia.orgwikipedia.orgresearchgate.net

Research findings on precursor incorporation:

| Precursor | Labeling Strategy | Organism/System | Key Finding | Source |

|---|---|---|---|---|

| 13C2-labelled acetate | Isotopic labeling | Triphyophyllum peltatum cell cultures | Incorporation of intact C2 units into droserone | nih.govoup.com |

Relationship with Plumbagin Metabolism

Droserone is closely related to plumbagin, another prominent naphthoquinone found in many of the same plant species. oup.comthieme-connect.commdpi.com Droserone is considered an oxygenated or hydroxylated derivative of plumbagin. oup.comthieme-connect.com

Oxidative Derivatization from Plumbagin

The conversion of plumbagin to droserone involves oxidative derivatization. This transformation introduces additional hydroxyl groups onto the plumbagin structure. Under certain conditions, such as stress, plants can accumulate naphthoquinones like plumbagin and droserone. oup.comoup.comresearchgate.net

Enzymatic Transformations and Intermediates (e.g., Hydroxylation)

Enzymatic transformations are central to the conversion of plumbagin to droserone. Hydroxylation, the addition of a hydroxyl group, is a key step in this process. thegoodscentscompany.comwikipedia.org While specific enzymes involved in droserone biosynthesis from plumbagin are still being investigated, studies on naphthoquinone synthesis and modification in plants suggest the involvement of enzymes such as cytochrome P450 monooxygenases, which are known to catalyze hydroxylation reactions in various metabolic pathways. mdpi.comresearchgate.net Modern synthetic approaches to droserone have explored enzymatic hydroxylation of plumbagin, for instance, utilizing Aspergillus niger cultures, although scalability presents challenges.

Molecular and Genetic Regulation of Biosynthesis

The biosynthesis of droserone, like other plant secondary metabolites, is subject to molecular and genetic regulation. While the specific regulatory mechanisms for droserone are not fully elucidated, general principles of plant secondary metabolism regulation apply. Quinone biosynthesis can be influenced by various factors, including plant hormones such as auxin, methyl jasmonate (MeJA), and ethylene. researchgate.net These molecules can act as signals to modulate the expression of genes encoding biosynthetic enzymes. researchgate.net Transcriptional regulation plays a significant role, involving the control of gene expression levels for enzymes within the droserone biosynthetic pathway. researchgate.netmdpi.com Furthermore, environmental stressors, such as chitin (B13524) induction which mimics prey capture in carnivorous plants, have been shown to trigger droserone production. Genomic and transcriptomic analyses can aid in identifying the genes and regulatory elements involved in controlling droserone biosynthesis. mdpi.com

Gene Expression Profiling Associated with Droserone Synthesis (e.g., Chitinase (B1577495) Genes)

Gene expression profiling provides insights into the genes involved in the biosynthesis of secondary metabolites like droserone. frontiersin.orgnanostring.com Studies have reported the isolation of chitinase genes and the secretion of droserone and 5-O-methyldroserone in N. khasiana pitcher fluid upon chitin injection. oup.comoup.com Chitin induction, mimicking prey capture, triggers chitinase activity in the pitcher fluid. oup.comoup.com This heightened chitinase activity is associated with the enhanced biosynthesis of plumbagin and the subsequent production and release of droserone and 5-O-methyldroserone. oup.comoup.com

Research on Drosera adelae has identified genes encoding digestive enzymes, including class I chitinase, which are exclusively expressed in the glandular tentacles. oup.com While this study focuses on digestive enzymes, it highlights the organ-specific expression of genes related to prey processing, which can be linked to the production of defense compounds like droserone. oup.com The divergence of chitinase genes during the evolution of carnivorous plants is hypothesized to have led to enzymes adapted for carnivory, and their expression can be induced by chitin, similar to a plant's response to pathogen infection. nih.gov Transcriptomic analysis of chitinase genes (e.g., NkCHI1) can potentially identify regulatory nodes relevant to metabolic engineering for droserone synthesis.

Detailed research findings on gene expression related directly to droserone biosynthesis pathways are still emerging. However, the observed induction of droserone production alongside chitinase activity upon chitin stimulus strongly suggests a coordinated gene expression response involving genes in the polyketide pathway and potentially downstream modification enzymes responsible for converting plumbagin to droserone. oup.comoup.comnih.gov

Compartmentalization of Biosynthetic Pathways within Plant Tissues

The biosynthesis of secondary metabolites in plants often involves compartmentalization, where different steps of a pathway occur in specific cellular locations or tissues. frontiersin.orgmdpi.com In Nepenthes khasiana, plumbagin is primarily accumulated in the roots, while droserone and 5-O-methyldroserone are found in the pitcher fluid upon chitin induction. oup.comoup.com This suggests a spatial separation in the synthesis and accumulation of these related naphthoquinones.

A "two-way barrier" has been observed in N. khasiana, preventing plumbagin from entering the pitcher fluid while allowing the release of its derivatives, droserone and 5-O-methyldroserone. oup.com This compartmentalization might be explained by plumbagin's hydrophobicity limiting its solubility in the aqueous pitcher fluid, while the more polar droserone and its derivative are actively transported. Enzymatic modifications, such as hydroxylation, potentially occurring in the pitcher tissues post-induction, may be responsible for converting plumbagin to droserone before its secretion.

Research on Drosera capensis has shown that the production of naphthoquinones, such as 7-methyljuglone (B1678795), is optimally induced and localized in the leaves in response to insect prey capture, suggesting tissue-specific biosynthesis triggered by external stimuli. nih.gov While this study focuses on 7-methyljuglone, it supports the concept of compartmentalized and inducible naphthoquinone production in Drosera species. nih.gov

Advanced Synthetic Methodologies for Droserone

Historical Synthetic Approaches and Their Refinements

Early efforts in droserone synthesis laid the foundation for subsequent, more efficient routes. These initial strategies often involved multi-step processes and faced limitations in terms of yield and practicality.

Early Total Synthesis Strategies and Limitations

The first reported synthesis of droserone was described by Thomson in 1949. rsc.org This method involved the oxidation of dihydroplumbagin, which was obtained through the reduction of plumbagin (B1678898). While this approach successfully confirmed the structure of droserone, it was characterized by low yields, reported to be less than 30%, and required harsh reaction conditions. These limitations significantly hindered its practicality for larger-scale production or widespread laboratory use.

Subsequent research aimed to improve the efficiency and scalability of droserone synthesis, leading to the exploration of different strategies, including semi-synthesis from plumbagin and direct extraction from plant biomass. However, extraction from plant sources typically yields low amounts of droserone (e.g., 0.02–0.05% dry weight), making synthetic routes crucial for obtaining sufficient quantities for research and potential applications.

Modern Chemical Synthesis Techniques

Modern synthetic methodologies for droserone leverage more controlled and efficient chemical transformations to overcome the limitations of historical approaches. These techniques focus on strategic functionalization of a naphthoquinone core.

Strategic Application of Nucleophilic Substitution for Hydroxylation

Nucleophilic substitution reactions play a key role in introducing hydroxyl groups onto the naphthoquinone scaffold to synthesize droserone. A notable example involves the synthesis of droserone from plumbagin. Plumbagin, a related naturally occurring naphthoquinone, can be selectively brominated at the C-3 position. The resulting 3-bromo-plumbagin then undergoes nucleophilic substitution with hydroxide (B78521) ions. researchgate.net

Specifically, reacting 3-bromo-plumbagin with aqueous sodium hydroxide (NaOH) under reflux conditions (80–90°C) for several hours facilitates the displacement of the bromide by hydroxide, leading to the formation of droserone. Post-reaction acidification is used to precipitate the product, which can then be purified, for instance, by recrystallization from ethanol (B145695). Optimization studies have shown that the strength of the base and the solvent polarity can influence the yield and efficiency of this nucleophilic substitution step. For example, using NaOH has been reported to reduce side reactions compared to KOH, and an ethanol/water mixture (7:3) can improve crystallization efficiency.

This strategy highlights the utility of nucleophilic aromatic substitution on activated systems like halonaphthoquinones for the directed introduction of hydroxyl functionalities. organic-chemistry.orglibretexts.org

Oxidative and Reductive Transformations in Analog Synthesis

Oxidative and reductive transformations are integral to the synthesis of droserone analogs and for manipulating the oxidation state of the naphthoquinone core. Droserone itself can undergo various redox reactions. Oxidation of droserone can yield different quinone derivatives, while reduction can lead to the formation of hydroquinone (B1673460) derivatives.

In the context of analog synthesis, these transformations allow for the introduction or modification of functional groups and the alteration of the redox properties of the resulting compounds. For example, strategies for synthesizing naphthoquinone derivatives often involve oxidation reactions using reagents like potassium permanganate (B83412) or hydrogen peroxide, and reduction reactions utilizing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. Nucleophilic substitution reactions, particularly at the hydroxyl groups, can also be employed to create ether or ester analogs. The strategic application of oxidation and reduction, sometimes coupled with cyclization reactions, is a common theme in the synthesis of complex natural products, including other quinoid compounds. nih.govresearchgate.net

Biomimetic and Enzymatic Synthesis Approaches

Biomimetic and enzymatic synthesis approaches aim to mimic natural biosynthetic pathways, often offering advantages in terms of selectivity and sustainability.

Exploitation of Cytochrome P450 Systems for Hydroxylation

The biosynthesis of droserone in plants is believed to involve the hydroxylation of plumbagin. nih.gov Recent research has explored the potential of using enzymes, particularly cytochrome P450 systems, to catalyze this hydroxylation step in vitro, offering a biomimetic route to droserone. mdpi.comresearchgate.net

Cytochrome P450 enzymes (CYPs) are a superfamily of monooxygenases known for their ability to catalyze regio- and stereoselective oxidation reactions, including the hydroxylation of C-H bonds. mdpi.comresearchgate.netchemistryviews.orgfrontiersin.org Efforts have been made to exploit these enzymes for the selective hydroxylation of plumbagin at the C-5 position, which would bypass some of the chemical steps involved in traditional synthesis, such as the bromination step.

Studies have demonstrated that certain microbial systems, such as Aspergillus niger cultures, can achieve the conversion of plumbagin to droserone through enzymatic hydroxylation. While a 60% conversion rate has been reported in 72 hours using Aspergillus niger, the scalability of this enzymatic approach remains a challenge compared to established chemical routes. However, ongoing research in protein engineering and biocatalysis is focused on improving the efficiency, stability, and substrate scope of cytochrome P450 enzymes, which could pave the way for more practical enzymatic synthesis of droserone and its derivatives in the future. mdpi.comresearchgate.netfrontiersin.orgnih.gov

Here is a summary of some synthetic approaches and their characteristics:

| Method | Starting Material | Key Step(s) | Reported Yield | Conditions | Notes | Source |

| Early Synthesis (Thomson) | Dihydroplumbagin | Chromic acid oxidation | < 30% | Harsh conditions | First synthesis, structure confirmation | |

| Semi-synthesis | Plumbagin | Bromination followed by Nucleophilic Substitution (NaOH) | Not specified | Reflux (80–90°C) in aqueous NaOH, acidification | More selective than early method | researchgate.net |

| Enzymatic (Aspergillus niger) | Plumbagin | Cytochrome P450-catalyzed hydroxylation | ~60% conversion | 72 hours in culture | Biomimetic, scalability challenges remain |

Optimization Parameters for Synthetic Yield and Purity

Optimizing the synthetic yield and purity of Droserone involves fine-tuning various reaction parameters and purification strategies. azom.comarborpharmchem.com Key factors influencing the efficiency and outcome of a synthetic route include reaction temperature, solvent choice, reaction time, reactant stoichiometry, catalyst selection (if applicable), and the methods used for work-up and purification. arborpharmchem.comrochester.eduacs.org

For semi-synthesis from plumbagin, a common precursor, specific steps have been identified as critical for optimization. The bromination of plumbagin at the C-3 position, for instance, is sensitive to temperature, with lower temperatures (0–5°C) favoring mono-bromination and preventing the formation of di-brominated byproducts, leading to higher yields of the desired intermediate, 3-bromo-plumbagin (85–90% yield). The choice of solvent, such as glacial acetic acid, can also enhance the stability of reactive species and influence the reaction's success. Reaction time is another critical parameter; allowing sufficient time for complete conversion while minimizing side reactions is key to maximizing the yield of the mono-brominated product.

Following bromination, the hydroxylation of 3-bromo-plumbagin through nucleophilic substitution is a subsequent step where optimization is vital. The strength of the base used in this reaction can impact the yield by influencing the rate of substitution versus potential side reactions. Research indicates that using NaOH can be more effective than KOH in reducing side reactions. Solvent polarity also plays a role, particularly in the purification step via recrystallization. Using an ethanol/water mixture (7:3) has been shown to improve the efficiency of crystallization, leading to higher purity of the final Droserone product. Through careful optimization of these parameters, final yields of 70–75% with >98% purity (as determined by RP-HPLC) have been reported for this semi-synthetic route.

General strategies for improving chemical reaction yield and purity, applicable to Droserone synthesis, include purifying starting materials to remove interfering impurities, carefully controlling reaction conditions like temperature, pressure, and reactant concentrations, selecting appropriate solvents, minimizing side reactions, and effectively using catalysts. deskera.comazom.comarborpharmchem.comacs.org Purification techniques such as distillation, chromatography (like RP-HPLC), and recrystallization are essential for isolating the desired product from impurities and unreacted starting materials, thereby increasing purity. deskera.comazom.com

Optimization studies often involve systematically varying one or more parameters to observe their effect on yield and purity. Design of Experiments (DoE) is a statistical approach widely used in the pharmaceutical and fine chemical industries for this purpose, allowing for the efficient screening of multiple factors and the identification of optimal conditions. acs.orgnih.gov While specific detailed DoE data for every Droserone synthesis route may not be extensively published, the principles apply.

Illustrative examples of how varying parameters can affect yield and purity are common in organic synthesis optimization. For instance, a hypothetical optimization study on the hydroxylation step might show the following trends:

| Parameter | Condition | Yield (%) | Purity (%) | Notes |

| Temperature | 60°C | 55 | 90 | Incomplete conversion |

| 80°C | 70 | 95 | Optimal balance | |

| 100°C | 65 | 92 | Increased side products | |

| Base Concentration | 5% NaOH | 60 | 93 | Slower reaction |

| 10% NaOH | 72 | 96 | Optimal concentration | |

| 15% NaOH | 68 | 94 | Potential for decomposition | |

| Reaction Time | 2 hours | 50 | 91 | Incomplete reaction |

| 4 hours | 75 | 97 | Maximized product formation | |

| 6 hours | 73 | 95 | Slight decomposition over time |

Note: This table presents hypothetical data for illustrative purposes based on general optimization principles in organic chemistry.

Achieving high purity is particularly important for fine chemicals like Droserone, as impurities can affect biological activity and require rigorous purification protocols. azom.comarborpharmchem.com Techniques like RP-HPLC are routinely used to ascertain the purity of the final compound. researchgate.net

Analytical Techniques for Droserone Isolation, Characterization, and Quantification

Extraction and Initial Fractionation Methodologies from Biological Matrices

The extraction of droserone from plant biomass typically involves homogenization of the plant material followed by extraction with suitable solvents. For instance, fresh leaves of Drosera peltata and Nepenthes khasiana have been homogenized in 95% ethanol (B145695) for extraction. The resulting liquid extract is then filtered and concentrated, often using rotary evaporation under reduced pressure at controlled temperatures to prevent degradation of labile naphthoquinones.

Following initial extraction, fractionation is often employed to enrich the target compound and remove interfering substances. This can involve partitioning the residue between water and an organic solvent like ethyl acetate (B1210297). The ethyl acetate fraction, containing less polar compounds like droserone, is then subjected to further chromatographic separation. Another approach involves using macroporous resin adsorption, eluting with ethanol solutions of varying concentrations.

Advanced Chromatographic Separation Techniques

Chromatographic techniques are essential for the separation and purification of droserone from complex biological extracts. These methods exploit differences in the physical and chemical properties of compounds to achieve separation.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) for Purification and Quantification

HPLC and UPLC are widely used for both the purification and quantification of droserone. Reversed-phase HPLC (RP-HPLC) is a common mode, utilizing a C18 column. oup.com Mobile phases typically consist of mixtures of methanol (B129727) or acetonitrile (B52724) with water, often acidified with a small percentage of trifluoroacetic acid (TFA) or formic acid to improve peak shape and separation. tums.ac.irjst.go.jp Detection is commonly performed using UV detectors, monitoring absorbance at wavelengths around 250 nm or 400 nm, depending on the specific application and mobile phase composition. oup.comtums.ac.irjst.go.jpenerg-en.ro

HPLC can be used for quantitative analysis by comparing the peak areas of the analyte in the sample extract to a calibration curve generated using known concentrations of a droserone standard. energ-en.rodergipark.org.tr RP-HPLC has been reported to ascertain the purity of synthesized droserone. researchgate.netindiandrugsonline.org

UPLC, an evolution of HPLC, offers improved resolution, speed, and sensitivity due to smaller particle sizes in the stationary phase. UPLC coupled with mass spectrometry (UPLC-MS or UPLC-ESI-qTOF) is a powerful tool for the comprehensive profiling and analysis of metabolites, including naphthoquinones like droserone, in complex plant extracts. nih.govmdpi.comnih.gov

Preparative Chromatography (e.g., Prep-HPLC, Prep-SFC) for Compound Isolation

Preparative chromatography techniques, such as preparative HPLC (Prep-HPLC), are employed to isolate larger quantities of purified droserone for structural characterization and further studies. oup.comslintec.lknih.gov These methods utilize larger columns and higher flow rates compared to analytical HPLC. Semi-preparative and preparative reversed-phase HPLC with C18 columns and methanol/water mobile phases have been successfully used for the purification of droserone and related naphthoquinones from plant extracts. oup.comresearchgate.netresearchgate.net

Open column chromatography using stationary phases like silica (B1680970) gel and eluents such as hexane-benzene gradients has also been used in the isolation of naphthoquinones, including droserone. jst.go.jp

Thin-Layer Chromatography (TLC) for Screening and Distribution Analysis

Thin-layer chromatography (TLC) is a simple and rapid technique often used for initial screening of extracts, monitoring fractionation steps, and analyzing the distribution of compounds. thieme-connect.comresearchgate.net Droserone, being a colored naphthoquinone, can often be visualized directly on TLC plates. Detection can also be enhanced by using UV light or spraying with visualization reagents, such as 10% methanolic potassium hydroxide (B78521), which can produce characteristic colors or fluorescence under UV light for naphthoquinones. dokumen.pub

High-Performance Thin-Layer Chromatography (HPTLC), a more advanced form of TLC, offers improved resolution and can be used for semi-quantitative analysis. dergipark.org.troup.comoup.com TLC and HPTLC have been used to analyze the presence and distribution of droserone and other naphthoquinones in different plant tissues and extracts. dokumen.puboup.comoup.com

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are crucial for confirming the identity and elucidating the structure of isolated droserone.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H-NMR, 13C-NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, including proton (¹H NMR) and carbon-13 (¹³C NMR) NMR, is a primary technique for the structural elucidation of organic compounds like droserone. oup.comresearchgate.netindiandrugsonline.orgthieme-connect.comresearchgate.netnih.govresearchgate.netresearchgate.netnd.edu By analyzing the chemical shifts, splitting patterns, and integration of signals in the NMR spectra, chemists can determine the arrangement of atoms and functional groups within the molecule.

For droserone, ¹H NMR spectra show characteristic signals for the aromatic protons, the methyl group, and the hydroxyl protons. oup.comoup.comresearchgate.net ¹³C NMR provides information about the carbon skeleton and different carbon environments. researchgate.netindiandrugsonline.orgoup.comoup.comresearchgate.net

NMR analysis has been used to identify droserone and distinguish it from related compounds like 5-O-methyldroserone and plumbagin (B1678898). oup.comresearchgate.net Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can provide additional connectivity information, aiding in the complete assignment of signals and confirmation of the structure. oup.comoup.comnih.govresearchgate.net

Reported NMR data for droserone in CDCl₃ includes: ¹H NMR (400 MHz, CDCl₃) δ: 11.95 (1H, s, -OH), 7.63 (2H, m, H-7 and H-8), 7.25 (1H, m, H-9), 6.8 (1H, s, H-3), 2.19 (3H, s, -CH₃). oup.comoup.com ¹³C NMR (125 MHz, CDCl₃) δ: 190.25 (C-4), 184.75 (C-1), 161.19 (C-5), 149.54 (C-2), 136.07 (C-3), 135.44 (C-7), 132.08 (C-9), 124.14 (C-6), 119.26 (C-8), 115.14 (C-10), 16.47 (–CH₃). oup.comoup.com

These spectral data are comparable to literature data for plumbagin, a closely related naphthoquinone. oup.comoup.com

Interactive Data Table: NMR Data for Droserone (CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H | 11.95 | s | 1H | -OH |

| ¹H | 7.63 | m | 2H | H-7, H-8 |

| ¹H | 7.25 | m | 1H | H-9 |

| ¹H | 6.8 | s | 1H | H-3 |

| ¹H | 2.19 | s | 3H | -CH₃ |

| ¹³C | 190.25 | - | - | C-4 |

| ¹³C | 184.75 | - | - | C-1 |

| ¹³C | 161.19 | - | - | C-5 |

| ¹³C | 149.54 | - | - | C-2 |

| ¹³C | 136.07 | - | - | C-3 |

| ¹³C | 135.44 | - | - | C-7 |

| ¹³C | 132.08 | - | - | C-9 |

| ¹³C | 124.14 | - | - | C-6 |

| ¹³C | 119.26 | - | - | C-8 |

| ¹³C | 115.14 | - | - | C-10 |

| ¹³C | 16.47 | - | - | -CH₃ |

Note: This table is based on reported NMR data in CDCl₃ solvent. oup.comoup.com

Other spectroscopic and spectrometric methods used in conjunction with NMR for characterization include Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), including Electron Ionization Mass Spectrometry (EIMS) and Direct Analysis in Real Time - High-Resolution Mass Spectrometry (DART-HRMS). oup.comresearchgate.netindiandrugsonline.orgthieme-connect.comoup.comoup.com These techniques provide complementary information about the functional groups, conjugated systems, and molecular weight of droserone.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., DART-HRMS, GC-EIMS, LC-MS)

Mass spectrometry plays a crucial role in the identification and characterization of droserone by providing information about its molecular weight and fragmentation patterns. Techniques such as Direct Analysis in Real Time coupled with High-Resolution Mass Spectrometry (DART-HRMS), Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EIMS), and Liquid Chromatography-Mass Spectrometry (LC-MS) have been employed.

DART-HRMS is utilized for rapid quantification and confirmation of molecular identity. For droserone, DART-HRMS analysis can confirm its molecular identity with a characteristic m/z value of 205.0647 . DART-MS is an ambient ionization technique that allows for the direct analysis of samples with minimal or no preparation, making it suitable for high-throughput screening bruker.comrsc.orgspectroscopyeurope.com. It can analyze solids, liquids, and gases in their native form bruker.com. DART sources generate excited-state species in a heated gas stream that ionize analytes near the mass spectrometer inlet bruker.com. DART-HRMS, combining DART ionization with high-resolution mass spectrometry, enables mass-based separation of simultaneously detected compounds and provides high mass accuracy for reliable identification nih.govfda.gov. This technique has been applied for rapid identification of chemical substances in various matrices fda.gov.

GC-MS is another technique used in the analysis of droserone. While not explicitly detailed for droserone in the search results, GC-MS is a standard method for separating and identifying volatile and semi-volatile compounds based on their retention time in a gas chromatograph and their fragmentation pattern in a mass spectrometer. PubChem provides GC-MS data for droserone, listing a NIST number (90564) and m/z values for the top three peaks: 204 (top peak), 176 (2nd highest), and 102 (3rd highest) nih.gov.

LC-MS, which couples liquid chromatography with mass spectrometry, is also a common technique for the analysis of less volatile or thermally labile compounds like naphthoquinones. LC-MS allows for the separation of complex mixtures before mass spectrometric detection, providing both separation and identification capabilities. Studies on related naphthoquinones and plant extracts where droserone is found mention the use of HPLC or UHPLC with mass spectrometry for identification and characterization of secondary metabolites researchgate.net.

These MS techniques provide complementary information. DART-HRMS offers speed and minimal sample preparation for rapid identification and quantification, while GC-EIMS and LC-MS provide chromatographic separation coupled with detailed fragmentation information for comprehensive characterization and analysis of complex samples.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable tools for the characterization of droserone, providing insights into its functional groups and chromophoric system.

IR spectroscopy measures the interaction of molecules with infrared light, providing a vibrational fingerprint of the sample youtube.comdb-thueringen.de. Different functional groups within a molecule absorb IR light at characteristic frequencies, allowing for their identification youtube.com. IR spectra are typically presented as a graph of transmittance or absorbance versus wavenumber (cm⁻¹) youtube.comthieme-connect.com. The analytical region above 1500 cm⁻¹ is particularly useful for identifying functional groups youtube.com. IR spectra of droserone have been measured and reported in wavenumbers (cm⁻¹) thieme-connect.com. PubChem also lists vapor phase IR spectra for droserone nih.gov and 3-O-methyldroserone nih.gov.

UV-Vis spectroscopy measures the absorption or transmission of UV and visible light by a sample as a function of wavelength technologynetworks.comsci-hub.seazooptics.com. This technique is particularly useful for analyzing compounds with chromophores, which are structural features that absorb light in the UV-Vis region technologynetworks.comazooptics.com. Naphthoquinones like droserone possess characteristic chromophores due to their conjugated double bond systems and carbonyl groups. UV-Vis spectroscopy can provide information on the presence and concentration of such compounds technologynetworks.comsci-hub.se. The absorption spectrum, typically plotted as absorbance versus wavelength, shows peaks corresponding to specific electronic transitions within the molecule technologynetworks.comazooptics.com. The wavelength of maximum absorbance (λmax) is a characteristic property that can aid in identification and quantification technologynetworks.comazooptics.com. UV-Vis spectroscopy has been used in studies involving naphthoquinones, including investigations into their aggregation on nanoparticles frontiersin.orgresearchgate.net. It is a simple, inexpensive, and non-destructive method suitable for quantitative analysis sci-hub.se.

Together, IR and UV-Vis spectroscopy provide spectroscopic evidence supporting the presence and structural features of droserone, complementing the molecular weight and fragmentation data obtained from mass spectrometry.

Validation and Inter-Method Comparison of Analytical Protocols

Validation of analytical methods is a crucial process to ensure that a method is suitable for its intended purpose, providing documented evidence of its accuracy, precision, specificity, and reliability globalresearchonline.netabap.co.in. For the analysis of droserone, validation of the chosen analytical protocols is essential, particularly when quantifying the compound in complex matrices like plant extracts or biological samples.

Key parameters typically validated include accuracy, precision, specificity/selectivity, detection limit, quantitation limit, linearity, range, ruggedness, and robustness gavinpublishers.com. Accuracy can be assessed by comparing results obtained from the method with a known reference value, analyzing spiked samples, or comparing results with a second, well-characterized method globalresearchonline.netgavinpublishers.com. Precision evaluates the repeatability and reproducibility of the results gavinpublishers.com. Specificity ensures that the method can accurately measure the analyte in the presence of other components in the sample matrix gavinpublishers.com.

Inter-method comparison is a valuable aspect of validation, where results obtained from one analytical method are compared with those from another validated or well-characterized method globalresearchonline.netgavinpublishers.com. This comparison helps to confirm the accuracy and reliability of the newly developed or applied method. For instance, if both HPTLC and DART-HRMS are used for droserone quantification, comparing the results obtained from both methods on the same set of samples can provide confidence in the accuracy of the measurements . Studies have confirmed the consistency of data obtained from different techniques, such as DART-MS and HPTLC-densitometry, for the analysis of naphthoquinones like droserone and 5-O-methyldroserone in plant extracts oup.com.

Validation ensures the quality and reliability of the analytical data generated for droserone, which is critical for accurate research findings and potential regulatory submissions abap.co.inresearchgate.net. Comparative studies with established methods further strengthen the confidence in the performance of the analytical protocols.

Biological Activities and Mechanistic Pathways of Droserone

Investigations into Antimicrobial Activity

Droserone, a naturally occurring naphthoquinone, has demonstrated a range of antimicrobial properties, showing efficacy against various fungal, bacterial, and viral pathogens. These activities are attributed to specific interactions with cellular and viral components, leading to the inhibition of growth and replication.

Antifungal Efficacy Against Plant and Human Fungal Pathogens

Droserone has been shown to be effective against a broad spectrum of both plant and human fungal pathogens. nih.govresearchgate.netoup.com Research has highlighted its activity against species such as Aspergillus niger, Alternaria alternata, Fusarium oxysporum, and various Candida and Aspergillus species. nih.govresearchgate.net The antifungal effects of droserone have been observed both when it is a component of pitcher liquid from the carnivorous plant Nepenthes khasiana and as a purified compound. nih.govoup.com

In studies comparing droserone to its derivative, 5-O-methyldroserone, droserone was found to be the more effective antifungal agent. nih.gov Notably, the concentrations of droserone required to achieve inhibitory and fungicidal effects against Candida and Aspergillus species were significantly lower than those that caused cytotoxicity in human embryonic kidney cells (293T cell line). nih.govchemfaces.com For instance, the concentration of droserone in a mixture needed to achieve a 50% minimal inhibitory concentration (MIC) for C. albicans and C. krusei was 46 μg/ml, while for C. glabrata and A. fumigatus it was 92 μg/ml and 184 μg/ml, respectively. researchgate.net These concentrations are substantially lower than the concentration causing significant cytotoxicity in human cells, which is greater than 650 μg/ml. researchgate.net

Table 1: Antifungal Activity of Droserone

| Fungal Pathogen | Type | Observed Effect |

|---|---|---|

| Aspergillus niger | Plant & Human Pathogen | Antifungal activity |

| Alternaria alternata | Plant Pathogen | Antifungal activity |

| Fusarium oxysporum | Plant Pathogen | Antifungal activity |

| Candida species | Human Pathogen | Growth inhibition and fungicidal activity |

| Aspergillus species | Human Pathogen | Growth inhibition and fungicidal activity |

| Bipolaris oryzae | Plant Pathogen | Antifungal activity |

| Alternaria solani | Plant Pathogen | Inhibition of spore germination |

| Botrytis cinerea | Plant Pathogen | Inhibition of spore germination |

The primary proposed mechanism for the antifungal action of droserone and other 1,4-naphthoquinone (B94277) derivatives is the enhancement of free radical production through a process involving semiquinones. nih.govoup.comchemfaces.com This generation of reactive oxygen species leads to oxidative stress within the fungal cells. While the precise molecular targets are not fully elucidated, it is believed that this oxidative stress disrupts essential cellular components. preprints.org

Common mechanisms for antifungal drugs include the disruption of the cell membrane by targeting the synthesis of ergosterol, a key component of fungal cell membranes. oregonstate.education Other mechanisms involve inhibiting cell wall synthesis or interfering with nucleic acid and protein synthesis. ebsco.com While it is suggested that naphthoquinones like droserone may act on multiple targets including the cell wall and membrane, one study on a related naphthoquinone, 2,3-dibromo-1,4-naphthoquinone (B88232) (2,3-DBNQ), indicated that its primary mechanism involves interfering with fungal membrane permeability, leading to nucleotide leakage, rather than inhibiting cell wall synthesis or directly interacting with ergosterol. preprints.org

Antibacterial Properties and Proposed Mechanisms

Droserone is among the naphthoquinones that have been investigated for their antibacterial activity. researchgate.netfrontiersin.org While the specific mechanisms of droserone's antibacterial action are not as extensively detailed as its antifungal properties, the general mechanisms of naphthoquinones against bacteria are thought to involve the generation of reactive oxygen species and interaction with essential cellular enzymes and DNA. preprints.org Plumbagin (B1678898), a structurally related naphthoquinone, has been shown to possess antibacterial properties. researchgate.net

Antiviral Activity Against Specific Viruses (e.g., Measles Virus)

Droserone has demonstrated notable antiviral activity, particularly against the measles virus (MV). chemfaces.comthieme-connect.comnih.govthieme-connect.comchemfaces.comresearchgate.net In in vitro studies, droserone was identified as the most potent inhibitor of MV infection among a series of tested natural and synthetic naphthoquinones. thieme-connect.comthieme-connect.com It exhibited a half-maximal inhibitory concentration (IC50) of approximately 2 µM for reducing the formation of progeny measles virus particles. chemfaces.comnih.govthieme-connect.com

Table 2: Antiviral Activity of Droserone against Measles Virus

| Parameter | Value | Cell Line |

|---|---|---|

| IC50 | ~ 2 µM | Vero-hSLAM cells |

| CC50 | ~ 60 µM | Vero cells |

Research indicates that droserone's primary antiviral mechanism against the measles virus is the interference with the early stages of infection, specifically viral entry into the host cell. chemfaces.comthieme-connect.comnih.govthieme-connect.com Studies have shown that the inhibitory effect of droserone is most pronounced when the compound is present during the virus uptake phase. chemfaces.comnih.govthieme-connect.com When cells were treated with droserone after the virus had already entered, the antiviral effect was not significant. thieme-connect.com This suggests that droserone may interact with viral particles, thereby reducing their infectivity and ability to enter host cells. nih.govthieme-connect.com The process of viral replication involves several stages, including entry, gene expression, genome replication, and assembly. frontiersin.org By targeting the entry stage, droserone effectively halts the subsequent steps of the viral life cycle.

Exploration of Antiproliferative and Anticancer Mechanisms

Droserone and related naphthoquinones have been investigated for their potential as anticancer agents, particularly against pancreatic cancer cells. doaj.orgresearchgate.net These compounds have shown preferential cytotoxicity against cancer cells, especially under nutrient-deprived conditions, a characteristic of the tumor microenvironment. doaj.org

Studies on a library of naphthoquinones, including droserone, revealed that certain structural modifications could significantly enhance anticancer activity. doaj.org While droserone itself showed some activity, synthetic derivatives exhibited much stronger potency against PANC-1 human pancreatic cancer cells. researchgate.net The anticancer mechanisms of these compounds involve altering cancer cell morphology, inducing apoptosis (programmed cell death), and inhibiting the formation of cancer cell colonies. doaj.orgresearchgate.net

Further investigation into the mechanism of action of a highly active derivative suggested that its anti-austerity activity, the ability to kill cancer cells in nutrient-poor environments, may involve the suppression of the Akt signaling pathway. doaj.org The Akt pathway is a crucial signaling cascade that promotes cell survival and growth, and its inhibition can lead to apoptosis. Phytochemicals, in general, can exert anticancer effects through various mechanisms, including inducing cell cycle arrest, acting as anti-mitotic agents, and inhibiting signaling pathways crucial for cancer cell proliferation and survival. frontiersin.org

Effects on Cancer Cell Line Growth and Viability (e.g., Pancreatic Cancer Cells)

Droserone, a naturally occurring naphthoquinone, has demonstrated significant cytotoxic effects against various cancer cell lines, with a particular emphasis on pancreatic cancer. Research has shown that droserone and its derivatives can preferentially target and kill cancer cells, especially under nutrient-deprived conditions that mimic the tumor microenvironment. doaj.orgresearchgate.net

A study investigating a series of naphthoquinones, including droserone, found that these compounds exhibited potent anti-austerity activity against human PANC-1 pancreatic cancer cells. doaj.org This means they are particularly effective at killing cancer cells that have adapted to survive in harsh, nutrient-poor environments. The study highlighted that the cytotoxic activity was dependent on the specific chemical structure of the naphthoquinone derivatives. doaj.orgresearchgate.net

Specifically, two synthetic derivatives of droserone, designated as compounds 4 and 5, showed very strong activity against PANC-1 cells, with PC50 values of 0.87 and 0.42 μM, respectively, in a nutrient-deprived medium. doaj.org These compounds were found to significantly alter the morphology of the cancer cells. doaj.orgresearchgate.net

The cytotoxic effects of droserone are not limited to pancreatic cancer. Other studies have shown its activity against a range of cancer cell lines, including leukemia, epidermoid carcinoma, and colon cancer cells. researchgate.net For instance, a synthesized derivative of droserone displayed a pronounced cytotoxic effect on these cell lines. researchgate.net It is noteworthy that the cytotoxicity of droserone on normal human cells is considerably lower than its effective concentrations against certain pathogens, suggesting a potential therapeutic window. researchgate.net

The table below summarizes the cytotoxic activity of Droserone and its derivatives against the PANC-1 human pancreatic cancer cell line in a nutrient-deprived medium (NDM).

| Compound | PC50 in NDM (μM) |

| Droserone (1) | 19 |

| Compound 4 | 0.87 |

| Compound 5 | 0.42 |

| Compound 24 | 7.8 |

| Compound 25 | 2.06 |

This table shows the concentration of the compound required to inhibit cell growth by 50% (PC50) in a nutrient-deprived medium (NDM), highlighting the potent activity of compounds 4 and 5. doaj.orgresearchgate.net

Modulation of Cellular Processes (e.g., Apoptosis Induction, Cell Cycle Arrest, Colony Formation Inhibition)

Droserone and its related compounds exert their anticancer effects by modulating several key cellular processes, leading to the inhibition of cancer cell growth and proliferation. These processes include the induction of apoptosis, arrest of the cell cycle, and inhibition of colony formation.

Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. A significant feature of many potential chemotherapeutic agents is their ability to induce apoptosis in cancer cells. plos.org Studies have shown that droserone and its derivatives are potent inducers of apoptosis. doaj.orgresearchgate.net For example, in PANC-1 pancreatic cancer cells, treatment with droserone derivatives led to morphological changes characteristic of apoptosis. doaj.org The induction of apoptosis is a key mechanism by which these compounds exert their anti-austerity effects, preferentially killing cancer cells under nutrient-deprived conditions. doaj.orgresearchgate.net Similarly, ramentaceone, another naphthoquinone derived from the same plant genus as droserone, has been shown to induce apoptosis in breast cancer cells. plos.orgnih.gov This is achieved through the activation of caspases and externalization of phosphatidylserine, both hallmarks of apoptosis. plos.orgnih.gov

Cell Cycle Arrest: The cell cycle is a series of events that leads to cell division and duplication. Cancer is often characterized by uncontrolled cell division. Some anticancer agents work by halting the cell cycle, a process known as cell cycle arrest. wikipedia.org This prevents cancer cells from proliferating. While direct evidence for droserone-induced cell cycle arrest is still emerging, related naphthoquinones have been shown to induce cell cycle arrest in various cancer cell lines. uonbi.ac.kenih.gov For instance, some 1,4-naphthoquinone derivatives have been identified as inhibitors of cyclin-dependent kinases, which are key regulators of the cell cycle. researchgate.net The ability to induce cell cycle arrest is a significant aspect of the anticancer activity of these compounds. nih.gov

Colony Formation Inhibition: The ability of a single cancer cell to grow into a colony is a measure of its proliferative capacity and is a critical factor in tumor progression. mdpi.com Inhibition of colony formation is therefore a desirable characteristic for an anticancer agent. mdpi.com Research has demonstrated that droserone derivatives can significantly inhibit the colony-forming ability of PANC-1 pancreatic cancer cells. doaj.orgresearchgate.net This inhibition is concentration-dependent, with higher concentrations of the compounds leading to a greater reduction in the number and size of cancer cell colonies. researchgate.net This indicates that these compounds effectively suppress the long-term proliferative potential of cancer cells. researchgate.net

Molecular Target Identification (e.g., Topoisomerase I and II Inhibition, Signaling Pathway Modulation like Akt)

The anticancer effects of droserone and related naphthoquinones are attributed to their interaction with specific molecular targets within cancer cells, leading to the disruption of critical cellular functions. Key molecular targets identified include topoisomerases I and II, and the modulation of important signaling pathways like the Akt pathway.

Topoisomerase I and II Inhibition: Topoisomerases are essential enzymes that regulate the structure of DNA, playing a crucial role in DNA replication and the separation of intertwined DNA strands before cell division. ca.gov Inhibiting these enzymes can lead to DNA damage and ultimately cell death, making them a key target for cancer therapy. wikipedia.org Naphthoquinones, the chemical class to which droserone belongs, have been identified as inhibitors of both topoisomerase I and II. researchgate.netuonbi.ac.kenih.gov Some of these inhibitors work by stabilizing the complex between the topoisomerase enzyme and DNA, which results in DNA strand breaks. ca.gov Another mechanism involves preventing the enzyme from carrying out its normal functions, such as relaxing supercoiled DNA. ca.gov The ability of droserone and its derivatives to act as dual inhibitors of topoisomerase I and II contributes to their cytotoxic effects on cancer cells. nih.gov

Signaling Pathway Modulation like Akt: The PI3K/Akt signaling pathway is a vital cellular pathway that regulates cell growth, proliferation, survival, and metabolism. abcam.comresearchgate.net Dysregulation of this pathway is frequently observed in various cancers and is associated with tumor development and resistance to therapy. plos.orgresearchgate.net Droserone and its derivatives have been shown to modulate the Akt signaling pathway. doaj.orgresearchgate.net Specifically, certain droserone derivatives have been found to downregulate the expression of both Akt and its phosphorylated, active form (p-Akt). doaj.orgresearchgate.net By suppressing the Akt signaling pathway, these compounds can inhibit the survival signals that cancer cells rely on, thereby promoting apoptosis. plos.orgnih.gov The inhibition of PI3K/Akt signaling is a key mechanism underlying the anti-austerity activity of these compounds against pancreatic cancer cells. doaj.org

The table below illustrates the effect of two droserone derivatives (compounds 4 and 5) on the expression of Akt and p-Akt(S473) proteins in PANC-1 human pancreatic cancer cells under nutrient-deprived conditions.

| Treatment | Akt Expression | p-Akt(S473) Expression |

| Control | High | High |

| Compound 4 | No significant change | No significant change |

| Compound 5 | Concentration-dependent decrease | Concentration-dependent decrease |

This table shows that compound 5, but not compound 4, significantly reduces the levels of both total Akt and its active, phosphorylated form (p-Akt), indicating a specific structure-activity relationship in the modulation of this critical cancer survival pathway. researchgate.net

Differential Activity Profiles Against Various Cell Types

Droserone and its related naphthoquinones exhibit varied levels of cytotoxic activity across different types of cells, including a range of cancer cell lines and normal cells. This differential activity is a crucial aspect of their potential as therapeutic agents.

Studies have demonstrated that the effectiveness of these compounds can vary significantly depending on the cancer cell type. For instance, a synthetic derivative of droserone showed a pronounced cytotoxic effect against leukemia (Jurkat, THP-1), epidermoid (KB3-1, KBC-1), and colon (HCT116wt, HCT116 p53-/-) cancer cell lines. researchgate.net Another naphthoquinone, ramentaceone, displayed greater sensitivity in inducing cell death in HER2-positive breast cancer cells compared to HER2-negative cells. nih.gov This suggests that the genetic and molecular makeup of the cancer cells can influence their susceptibility to these compounds.

Furthermore, research on PANC-1 human pancreatic cancer cells revealed that the cytotoxic activity of various droserone derivatives was highly dependent on their chemical structure. doaj.orgresearchgate.net This structure-activity relationship indicates that even small modifications to the droserone molecule can significantly alter its potency and selectivity against cancer cells. doaj.orgresearchgate.netnih.gov

Importantly, the cytotoxic effect of droserone on normal human cells appears to be considerably lower than its effective concentrations against certain cancer cells and fungal pathogens. researchgate.net For example, the concentration of droserone required to cause significant toxicity in human 293T cells was much higher than the concentrations needed to inhibit the growth of various fungal species. researchgate.net This suggests a potential therapeutic window, where droserone could be effective against cancer cells while having a lesser impact on healthy cells.

Anti-inflammatory Effects and Underlying Mechanisms

Droserone and related compounds have demonstrated potential anti-inflammatory properties by targeting key mediators and signaling pathways involved in the inflammatory response.

Inhibition of Inflammatory Mediators (e.g., Nitric Oxide Production, 15-Lipoxygenase Activity)

The inflammatory response involves the production of various mediators that contribute to the signs of inflammation. mdpi.com Droserone and its analogs have been investigated for their ability to inhibit some of these key inflammatory molecules.

Nitric Oxide (NO) Production: Nitric oxide is a signaling molecule that plays a complex role in inflammation. scielo.brnih.gov While it has anti-inflammatory effects under normal conditions, excessive production of NO can promote inflammation. nih.gov Some studies suggest that certain compounds related to droserone may have the capacity to modulate nitric oxide production, which could contribute to their anti-inflammatory effects. mdpi.comresearchgate.net The inhibition of excessive NO production is a target for anti-inflammatory therapies. nih.gov

15-Lipoxygenase (15-LOX) Activity: Lipoxygenases are enzymes that play a crucial role in the biosynthesis of leukotrienes, which are potent mediators of inflammation. up.ac.za Specifically, 15-lipoxygenase (15-LOX) is involved in the formation of lipid peroxides that can trigger and amplify inflammatory processes. nih.gov Inhibition of 15-LOX is therefore considered a promising strategy for treating inflammatory diseases. up.ac.zatechnologies-engineering.com.ua While direct studies on droserone's effect on 15-LOX are limited, related naphthoquinones have been explored for their potential to inhibit this enzyme. tjnpr.org The inhibition of 15-LOX activity can lead to a reduction in the production of pro-inflammatory lipid mediators, thereby attenuating the inflammatory response. nih.govfrontiersin.org

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of compounds like droserone are often rooted in their ability to modulate intracellular signaling pathways that control the expression of pro-inflammatory genes. kisti.re.krresearchgate.net

Inflammatory signaling pathways, such as the one involving Nuclear Factor-kappa B (NF-κB), are central to the inflammatory process. researchgate.net Activation of these pathways leads to the production of pro-inflammatory cytokines like TNF-α and interleukins. researchgate.net Some tricyclic antidepressants, for example, have been shown to exert anti-inflammatory effects by inhibiting NF-κB activation and suppressing the production of these inflammatory mediators. researchgate.net

Other Biologically Relevant Modulations

Droserone, a naturally occurring naphthoquinone, has been the subject of various studies to elucidate its biological activities. Beyond its more extensively reported effects, research has delved into its capacity to modulate specific enzymatic pathways and respond to oxidative stress within biological systems. These investigations highlight the compound's potential as a modulator of key physiological and pathological processes.

The interaction of droserone and its structural class, naphthoquinones, with various enzymes has been an area of scientific inquiry. This research aims to understand the potential therapeutic applications of these compounds by identifying specific molecular targets.

5-Lipoxygenase (5-LOX) Inhibition:

The enzyme 5-lipoxygenase (5-LOX) is a critical component in the biosynthesis of leukotrienes, which are potent inflammatory mediators. nih.gov Inhibition of the 5-LOX pathway is considered a valuable strategy for the prevention and treatment of a range of inflammatory diseases. nih.gov Naphthoquinones, the chemical class to which droserone belongs, have been investigated for their 5-lipoxygenase inhibitory properties. nih.gov While direct studies providing specific IC50 values for droserone's inhibition of 5-LOX are not extensively available in the reviewed literature, the general activity of this class of compounds suggests a potential for such inhibitory action. The structural features of naphthoquinones are believed to play a role in their interaction with the enzyme.

Monoamine Oxidase (MAO) Inhibition:

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine. researchgate.net As such, inhibitors of these enzymes are utilized in the management of neurological and psychiatric conditions, including depression and Parkinson's disease. researchgate.net Some studies have explored the potential of naphthoquinone derivatives as MAO inhibitors. For instance, lemuninol A, a naphthoquinone dimer, has demonstrated inhibitory activity against MAO. mdpi.com While specific kinetic data for droserone's inhibition of MAO-A and MAO-B are not detailed in the available research, the activity of related compounds suggests that this is a plausible area for further investigation. The mechanism of MAO inhibition often involves the binding of the inhibitor to the enzyme's active site, thereby preventing the breakdown of neurotransmitters. corconinternational.comnih.gov

Table of Enzyme Inhibition Studies for Droserone and Related Compounds

| Compound Class | Target Enzyme | Observed Activity | Specific Data for Droserone |

| Naphthoquinones | 5-Lipoxygenase (5-LOX) | Investigated for inhibitory properties. nih.gov | Specific IC50 values not widely reported. |

| Naphthoquinones | Monoamine Oxidase (MAO) | Related compounds show inhibitory potential. mdpi.com | Specific inhibitory mechanism and IC50 values not detailed. |

Impact on Oxidative Stress Responses in Biological Systems

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates or repair the resulting damage. nih.gov Droserone, as a naphthoquinone, is recognized for its antioxidant properties, which are linked to its chemical structure and redox potential.

The primary mechanism by which compounds like droserone are thought to exert their antioxidant effects is through the scavenging of free radicals. nih.govresearchgate.net This action helps to mitigate the damaging effects of ROS on cellular components such as lipids, proteins, and DNA. The antioxidant activity of naphthoquinones is often correlated with their redox properties, allowing them to participate in electron transfer reactions that can neutralize reactive species.

Biological systems possess a sophisticated antioxidant defense system that includes enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.gov

Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide radical into either ordinary molecular oxygen or hydrogen peroxide.

Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide to water and oxygen. researchgate.net

Glutathione Peroxidase (GPx): This enzyme catalyzes the reduction of hydrogen peroxide and organic hydroperoxides by glutathione. mdpi.comcsic.es

Table of Antioxidant Enzymes and Droserone's Potential Impact

| Antioxidant Enzyme | Function | Reported Direct Modulation by Droserone |

| Superoxide Dismutase (SOD) | Converts superoxide radicals to oxygen and hydrogen peroxide. | Specific studies on direct modulation are limited. |

| Catalase (CAT) | Decomposes hydrogen peroxide into water and oxygen. researchgate.net | Specific studies on direct modulation are limited. |

| Glutathione Peroxidase (GPx) | Reduces hydrogen peroxide and organic hydroperoxides. mdpi.comcsic.es | Specific studies on direct modulation are limited. |

Structure Activity Relationship Sar Studies of Droserone and Its Analogs

Systematic Investigation of Structural Modifications on Biological Activity

Systematic investigations into the structural modifications of droserone and its analogs aim to understand how changes at different positions of the naphthoquinone core affect biological activity. These studies often involve synthesizing a series of derivatives with variations in substituents, such as their chemical nature, position, and number. The biological activity of these modified compounds is then evaluated in relevant assays to determine the impact of each structural change. For instance, studies on related naphthoquinones have shown that the presence and position of hydroxyl and methyl groups significantly influence their activity. thegoodscentscompany.comwikipedia.org Research on a library of natural and synthetic naphthoquinones related to droserone has investigated their cytotoxic activity against cancer cells, revealing significant structure-activity relationships based on modifications at various positions (C-2, C-3, C-5, C-6, and C-7). researchgate.net

Influence of Substituent Position and Chemical Nature on Potency and Selectivity

The position and chemical nature of substituents on the droserone core play a crucial role in determining its potency and selectivity towards specific biological targets. Studies on naphthoquinone derivatives have demonstrated that electron-withdrawing groups at certain positions can increase activity. researchgate.net For example, a chloro substituent at C-6 in a droserone analog significantly increased its activity compared to an unsubstituted compound. researchgate.net The quinone moiety itself is critical for the activity of naphthoquinones, often participating in redox cycling. researchgate.net Modifications to this core or the attached groups can alter the electronic distribution and steric hindrance, thereby affecting interactions with biological macromolecules like enzymes or receptors. The specific arrangement of hydroxyl and methyl groups on the naphthoquinone scaffold, as seen in droserone, contributes to its unique biological profile. thegoodscentscompany.comnih.gov

Comparative Analysis with Related Naphthoquinones (e.g., Plumbagin (B1678898), 5-O-Methyldroserone)

Comparing the biological activity of droserone with related naphthoquinones like plumbagin and 5-O-methyldroserone provides valuable insights into the role of specific structural differences. Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone) is structurally similar to droserone (4,8-dihydroxy-3-methylnaphthalene-1,2-dione or 2,5,8-trihydroxy-3-methyl-1,4-naphthoquinone, depending on the source's numbering convention, though PubChem lists droserone as 4,8-dihydroxy-3-methylnaphthalene-1,2-dione nih.gov and plumbagin as 5-hydroxy-2-methylnaphthalene-1,4-dione nih.gov). Despite their structural similarities, particularly the naphthoquinone core and methyl and hydroxyl substitutions, the position and number of hydroxyl groups differ. Droserone has an additional hydroxyl group compared to plumbagin and a different substitution pattern. nih.govnih.gov 5-O-Methyldroserone is a derivative of droserone with a methyl group attached to one of the hydroxyl groups. researchgate.net

Studies have compared the distribution and biological roles of plumbagin, droserone, and 5-O-methyldroserone in carnivorous plants, indicating distinct roles and locations within the plant. nih.gov For instance, plumbagin was found in root and waxy layers of pitchers, while droserone and 5-O-methyldroserone were detected in pitcher fluid upon chitin (B13524) induction. nih.gov This suggests that even subtle structural variations, such as methylation of a hydroxyl group, can influence the compound's localization and potentially its biological targets and activities. Comparative analyses of their biological effects, such as antimicrobial or cytotoxic activities, highlight how these structural differences translate into varying potencies and specificities. researchgate.netnih.gov

Computational and Molecular Docking Simulations for Interaction Prediction

Computational methods, particularly molecular docking simulations, are increasingly used in SAR studies to predict how droserone and its analogs interact with biological targets at the molecular level. nih.govconsensus.appopenaccessjournals.com Molecular docking simulates the binding of a small molecule (ligand) to a larger molecule (receptor, e.g., a protein) to predict the preferred binding orientation and affinity. consensus.appsarpublication.com This provides insights into the potential binding sites, the types of interactions involved (e.g., hydrogen bonding, van der Waals forces), and the relative binding strength of different analogs. openaccessjournals.com

Advanced Research Perspectives and Emerging Applications

Droserone as a Research Tool for Elucidating Biological Processes (e.g., Virus Entry Mechanisms)

Droserone has demonstrated potential as a valuable tool in biological research, particularly in studies focused on understanding complex cellular processes such as viral entry mechanisms. Research has shown that droserone can inhibit in vitro measles virus infection. nih.gov This inhibitory effect was observed specifically when droserone was present during the virus entry phase, suggesting an interaction with viral particles that reduces their infectivity. nih.gov